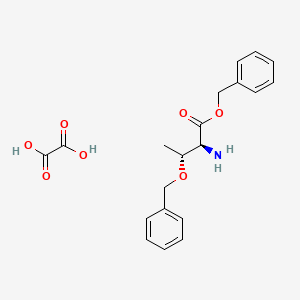

H-苏氨酸(苯甲)-OBzl.草酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

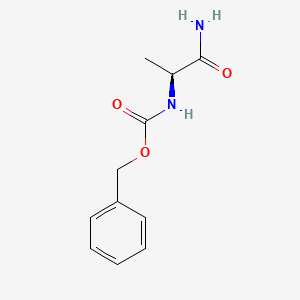

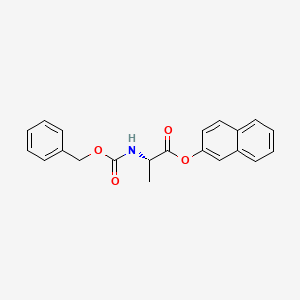

H-Thr(Bzl)-OBzl.oxalate, also known as H-Thr(Bzl)-OBzl.oxalate, is a useful research compound. Its molecular formula is C20H23NO7 and its molecular weight is 389.41. The purity is usually 95%.

BenchChem offers high-quality H-Thr(Bzl)-OBzl.oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Thr(Bzl)-OBzl.oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

草酸在材料科学中的应用

草酸沉淀是一种锕系氧化物制备技术,重点是 Th(IV) 草酸盐在低温下分解为纳米晶氧化物粉末。该方法用于生成模拟核燃料高燃耗结构 (HBS) 的材料,表明草酸在合成用于核应用的高级材料中发挥着作用(Tyrpekl 等人,2015)。

草酸在环境和催化应用中的应用

开发了一种新型的非均相声光解针铁矿/草酸类芬顿体系,以实现抗生素磺胺甲基异恶唑的协同降解,展示了草酸在环境修复和废水处理中的潜力(Zhou 等人,2013)。

生物传感器和医学应用

基于测量草酸氧化酶固定化过程中 H2O2 分解产生的氧气或电子的草酸生物传感器,用于测定各种生物和食品样品中的草酸。这些传感器在临床诊断和食品安全方面有应用(Pundir & Sharma,2010)。

先进的电化学应用

探索用于燃料电池等电化学氢装置的锆酸钡质子导体,以提高可再生能源技术的潜力。草酸衍生物可能在合成或改性具有改进电化学性能的材料中发挥作用(Hossain 等人,2021)。

草酸在仿生和地质学研究中的应用

真菌产生的草酸在地质学、生物劣化和生物修复中具有重要意义。它介导金属和矿物的转化,突出了草酸在环境科学中的作用及其在生物技术过程中的潜在应用(Gadd 等人,2014)。

作用机制

Target of Action

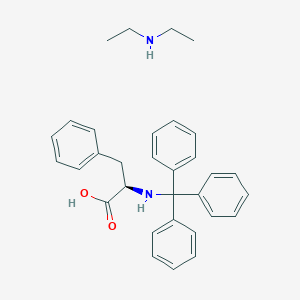

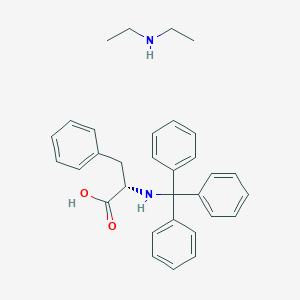

H-Thr(Bzl)-OBzl.oxalate, also known as O-Benzyl-L-threonine benzyl ester oxalate, is a derivative of the amino acid threonine

Mode of Action

The exact mode of action of H-Thr(Bzl)-OBzlAmino acid derivatives like this compound are often used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The specific biochemical pathways affected by H-Thr(Bzl)-OBzlGiven its role as an ergogenic supplement, it may be involved in pathways related to energy metabolism, muscle protein synthesis, and stress response .

Result of Action

The molecular and cellular effects of H-Thr(Bzl)-OBzl.oxalate’s action are likely to be related to its role as an ergogenic supplement. It may enhance physical performance, mental function under stress, and recovery from exercise-induced muscle damage .

属性

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-CVLQQERVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676788 |

Source

|

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-11-4 |

Source

|

| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。